2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene derivatives under oxidative conditions. The reaction is catalyzed by agents such as potassium persulfate (K2S2O8) and proceeds through intermediate formation of naphthoquinone derivatives .
Industrial Production Methods
Industrial production of phenazine derivatives, including this compound, often employs large-scale batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts like palladium complexes are used to facilitate the formation of C-N bonds through Buchwald-Hartwig cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenazine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenazine core .
Scientific Research Applications
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Phenothiazine: Similar in structure but contains sulfur instead of nitrogen.
Phenoxazine: Contains an oxygen atom in place of one of the nitrogen atoms in phenazine.
Uniqueness
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopentyloxy and methoxy groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
114991-97-8 |
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Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[3-methoxy-4-(3-methylbutoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C25H24N4O2/c1-15(2)10-11-31-23-9-8-16(12-24(23)30-3)25-28-21-13-19-20(14-22(21)29-25)27-18-7-5-4-6-17(18)26-19/h4-9,12-15,26H,10-11H2,1-3H3 |
InChI Key |
PLQYZIWIFZBEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
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